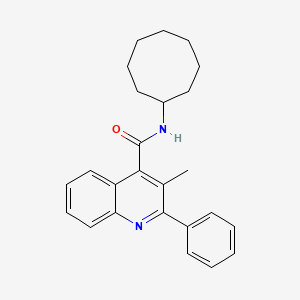![molecular formula C24H18ClNO4 B11120424 1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120424.png)
1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and a chromeno-pyrrole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the furan-2-ylmethyl group: This step may involve a Friedel-Crafts alkylation reaction using furan-2-ylmethyl chloride and a suitable catalyst.
Chlorination of the phenyl ring: The chlorophenyl group can be introduced through a halogenation reaction using chlorine or a chlorinating agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infections.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of 1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H18ClNO4 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18ClNO4/c1-13-9-18-19(10-14(13)2)30-23-20(22(18)27)21(15-5-3-6-16(25)11-15)26(24(23)28)12-17-7-4-8-29-17/h3-11,21H,12H2,1-2H3 |
Clé InChI |
UZKIEXIZJARMAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-(4-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11120352.png)
![1-allyl-3'-(1-benzofuran-2-ylcarbonyl)-1'-[3-(dimethylamino)propyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11120354.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120369.png)
![Methyl 7-methoxy-2-[(pyrazin-2-ylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B11120370.png)
![(5E)-5-(3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11120377.png)
![2-(4-methylpiperidino)-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4-one](/img/structure/B11120378.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120380.png)
![2-[(2Z)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11120383.png)

![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120388.png)
![(4Z)-5-methyl-4-[({4-[4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenoxy]phenyl}amino)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11120405.png)
![2-(4-fluorophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120419.png)
![N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11120422.png)
